Cas no 52890-71-8 (4-(4-CHLOROPHENETHYL)BENZENOL)

4-(4-Chlorophenethyl)benzenol is a chlorinated aromatic compound featuring a hydroxyphenyl group linked to a chlorophenethyl moiety. This structure imparts unique physicochemical properties, making it valuable in synthetic chemistry and material science applications. Its phenolic hydroxyl group offers reactivity for further functionalization, while the chlorinated aromatic ring enhances stability and electronic characteristics. The compound is particularly useful as an intermediate in the synthesis of advanced organic materials, pharmaceuticals, and agrochemicals. Its well-defined molecular architecture ensures consistent performance in polymerization and cross-linking reactions. High purity grades are available to meet stringent research and industrial requirements. Proper handling and storage are recommended due to its reactive functional groups.
4-(4-CHLOROPHENETHYL)BENZENOL structure
4-(4-CHLOROPHENETHYL)BENZENOL structure
Product Name:4-(4-CHLOROPHENETHYL)BENZENOL
CAS No:52890-71-8
MF:C14H13ClO
MW:232.705423116684
CID:3028870
PubChem ID:1490307
Update Time:2025-08-05

4-(4-CHLOROPHENETHYL)BENZENOL Chemical and Physical Properties

Names and Identifiers

    • 4-(4-CHLOROPHENETHYL)BENZENOL
    • 12N-184
    • AKOS005080897
    • 4-(4-chlorophenethyl)-phenol
    • UPUKQSVNWUNTPY-UHFFFAOYSA-N
    • 52890-71-8
    • 4-[2-(4-chlorophenyl)ethyl]phenol
    • SCHEMBL5647781
    • 4-[2-(4-Chlorophenyl)ethyl]phenol, AldrichCPR
    • Inchi: 1S/C14H13ClO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H,1-2H2
    • InChI Key: UPUKQSVNWUNTPY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CCC1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 232.0654927g/mol
  • Monoisotopic Mass: 232.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 20.2Ų

4-(4-CHLOROPHENETHYL)BENZENOL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI73971-1mg
4-[2-(4-chlorophenyl)ethyl]phenol
52890-71-8 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI73971-5mg
4-[2-(4-chlorophenyl)ethyl]phenol
52890-71-8 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI73971-10mg
4-[2-(4-chlorophenyl)ethyl]phenol
52890-71-8 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI73971-500mg
4-[2-(4-chlorophenyl)ethyl]phenol
52890-71-8 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AI73971-1g
4-[2-(4-chlorophenyl)ethyl]phenol
52890-71-8 >90%
1g
$1295.00 2024-04-19

4-(4-CHLOROPHENETHYL)BENZENOL Related Literature

Additional information on 4-(4-CHLOROPHENETHYL)BENZENOL

4-(4-Chlorophenethyl)benzaldehyde (CAS No. 52890-71-8): A Comprehensive Overview

4-(4-Chlorophenethyl)benzaldehyde, identified by the CAS number 52890-71-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, with its unique structure and properties, has found applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its potential for innovative uses.

The molecular structure of 4-(4-Chlorophenethyl)benzaldehyde consists of a benzaldehyde moiety attached to a 4-chlorophenethyl group. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The presence of the chlorine atom introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions. Recent studies have explored its role as an intermediate in the synthesis of complex aromatic compounds, leveraging its ability to undergo nucleophilic addition and coupling reactions.

In terms of synthesis, 4-(4-Chlorophenethyl)benzaldehyde can be prepared through several routes, including Friedel-Crafts alkylation and cross-coupling reactions. A notable advancement in its synthesis involves the use of palladium-catalyzed coupling reactions, which have enabled higher yields and improved selectivity. These methods are particularly advantageous for large-scale production in the pharmaceutical industry, where precise control over stereochemistry and purity is essential.

The applications of 4-(4-Chlorophenethyl)benzaldehyde extend beyond traditional chemical synthesis. Recent research has demonstrated its potential as a precursor in the development of bioactive compounds, such as antifungal agents and antioxidants. For instance, studies have shown that derivatives of this compound exhibit potent activity against pathogenic fungi, making them promising candidates for agricultural chemicals. Additionally, its role as an intermediate in drug discovery has been explored, with particular interest in its ability to modulate cellular signaling pathways.

In terms of environmental impact and safety, recent toxicological studies have provided insights into the handling and disposal of 4-(4-Chlorophenethyl)benzaldehyde. These studies emphasize the importance of adhering to standard safety protocols to minimize occupational exposure and environmental contamination. The compound's stability under various conditions has also been evaluated, contributing to its safe use in industrial settings.

Looking ahead, the versatility of 4-(4-Chlorophenethyl)benzaldehyde presents opportunities for further exploration in emerging fields such as green chemistry and sustainable materials. Researchers are increasingly focusing on developing eco-friendly synthesis routes and evaluating its biodegradability to align with global sustainability goals.

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